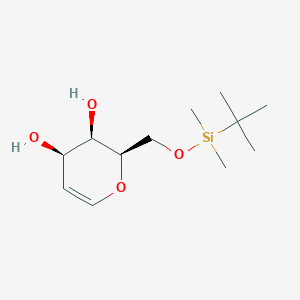
6-O-(tert-Butyldimethylsilyl)-D-galactal
Übersicht
Beschreibung
6-O-(tert-Butyldimethylsilyl)-D-galactal is a compound that has garnered interest in the field of organic chemistry, particularly in the synthesis and analysis of carbohydrates and their derivatives.
Synthesis Analysis
- Kinzy and Schmidt (1987) discuss the use of tert-butyldimethylsilyl chloride for direct 3,6-di-O-protection of D-galactal, which allows for further manipulation of the compound in synthetic routes (Kinzy & Schmidt, 1987).
Molecular Structure Analysis
- Baldoni, Stortz, and Marino (2011) synthesized a per-O-tert-butyldimethylsilyl-α,β-d-galactofuranosyl isothiocyanate and conducted a conformational analysis, showing two stable twist forms for the sugar ring in the compound (Baldoni, Stortz, & Marino, 2011).
Chemical Reactions and Properties
- Navia and Kiely (1986) explored the tert-butyldimethylsilylation of dimethyl galactarate, resulting in various protected galactarate products, demonstrating the chemical reactivity of silylated galactal derivatives (Navia & Kiely, 1986).
- MacKenzie, Tenaschuk, and Fortier (1987) studied the formation of N(O)-dimethyl-tert.-butylsilyl derivatives of proteic amino acids, highlighting the versatility of tert-butyldimethylsilyl groups in derivative formation (MacKenzie, Tenaschuk, & Fortier, 1987).
Physical Properties Analysis
- Imamura et al. (2006) discussed the properties of di-tert-butylsilylene(DTBS)-directed alpha-predominant galactosylation, indicating the influence of the silyl group on the physical properties of the compounds (Imamura et al., 2006).
Chemical Properties Analysis
- Bicchi et al. (1996) investigated 2,3-Di-O-ethyl-6-O-tert.-butyldimethylsilyl-β and −γ-cyclodextrins, highlighting the chemical properties and applications of silylated cyclodextrin derivatives (Bicchi et al., 1996).
Wissenschaftliche Forschungsanwendungen
Nanomedizin
6-O-(tert-Butyldimethylsilyl)-D-galactal wird bei der Synthese von Cyclodextrin-Derivaten verwendet, die für den Bau von Nanogeräten unerlässlich sind . Zu diesen Geräten gehören biomolekulare Sensoren und Gen-/Medikamententrägersysteme. Die Derivate der Verbindung verbessern die Löslichkeit und Komplexierungsfähigkeit von Cyclodextrinen, wodurch sie sich für die Abgabe von therapeutischen Wirkstoffen im Nanobereich eignen.
Pharmakologie
In der pharmazeutischen Industrie werden die Derivate der Verbindung verwendet, um Arzneimittelformulierungen zu verbessern . Durch die Modifizierung von Cyclodextrinen ist es möglich, die Wasserlöslichkeit von Arzneimitteln zu erhöhen, was zu effektiveren und gezielteren Arzneimittelträgersystemen führen kann.
Lebensmitteltechnologie
Die Lebensmittelindustrie profitiert von der Verwendung von this compound in Extraktions- und Reinigungsprozessen . Seine Derivate können hydrophobe organische Moleküle selektiv einschließen, was bei der Entfernung unerwünschter Substanzen aus Lebensmitteln hilft.
Umweltanwendungen
Die Umwelttechnologie nutzt diese Verbindung zur Reinigung und Extraktion von Schadstoffen . Die Fähigkeit seiner Derivate, Einschlusskomplexe zu bilden, ist besonders wertvoll bei der Entfernung schädlicher organischer Verbindungen aus Wasserquellen.
Gen-/Medikamententrägersysteme
This compound spielt eine bedeutende Rolle bei der Entwicklung von Gen- und Medikamententrägersystemen . Seine Derivate können an verschiedene funktionelle Gruppen gebunden werden, wodurch der Bau von Trägersystemen ermöglicht wird, die genetisches Material oder Medikamente zu bestimmten Zellen oder Geweben transportieren können.
Biomolekulare Sensoren
Im Bereich der Biosensorik werden die Derivate der Verbindung verwendet, um Sensoren zu erstellen, die biologische Moleküle detektieren können . Diese Sensoren haben Anwendungen in der medizinischen Diagnostik und Umweltüberwachung, wo sie eine schnelle und empfindliche Detektion bestimmter Biomoleküle ermöglichen können.
Nanomaterialien
Die Verbindung ist maßgeblich an der Synthese von Nanomaterialien beteiligt . Seine Derivate können an Oberflächen wie Elektroden und Nanopartikel angebracht werden, die dann in verschiedenen nanotechnologischen Anwendungen eingesetzt werden, darunter Katalyse und die Entwicklung neuer Materialien mit einzigartigen Eigenschaften.
Chirale Selektivität in der Analytischen Chemie
Schließlich wird this compound in der analytischen Chemie für chirale Trennverfahren verwendet . Seine Derivate können als chirale Selektoren wirken, die für die Enantiorecognition verschiedener Verbindungen unerlässlich sind, ein kritischer Schritt bei der Herstellung enantiomerenreiner Substanzen.
Wirkmechanismus
Target of Action
The primary target of 6-O-(tert-Butyldimethylsilyl)-D-galactal is the secondary face of macrocycles . These macrocycles, such as α-, β-, and γ-cyclodextrin, are cyclic structures composed of glucose moieties that define a relatively hydrophobic inner cavity rimmed by two hydrophilic faces . The compound acts as a synthetic intermediate that enables the selective mono-, partial, or perfunctionalization of the secondary face of these macrocycles .
Mode of Action
The compound interacts with its targets through a process known as silylation . This is readily achieved by treatment with tert-butyldimethylsilyl chloride in the presence of pyridine . The reaction typically results in a mixture containing both under- and oversilylated byproducts . To address this, a controlled excess of silylating agent is added to avoid the presence of undersilylated species, followed by the removal of oversilylated species by column chromatography elution .
Biochemical Pathways
The compound affects the functionalization pathway of macrocycles . By acting as a synthetic intermediate, it enables the selective functionalization of the secondary face of the macrocycles . This functionalization can enhance the complexation abilities of the macrocycles, increase their solubility in water, and attach functional groups to achieve new properties .
Result of Action
The result of the compound’s action is the production of functionalized macrocycles . These functionalized macrocycles have enhanced complexation abilities, increased water solubility, and new properties due to the attached functional groups . They can be used in various applications, including the construction of nanodevices, such as biomolecular sensors and gene/drug delivery systems .
Action Environment
The action of this compound is influenced by the presence of pyridine and a co-solvent, which facilitate the silylation process . The reaction environment, including the temperature and solvent mixtures used in column chromatography, also plays a crucial role in the compound’s action and the yield of the functionalized product .
Zukünftige Richtungen
Per(6-O-tert-butyldimethylsilyl)-α-, β- and γ-cyclodextrin derivatives are well-known as synthetic intermediates that enable the selective mono-, partial, or perfunctionalization of the secondary face of the macrocycles . They have attracted a great deal of attention due to their ability to selectively include relatively hydrophobic organic molecules of suitable geometry and size in aqueous solutions . They are particularly well-suited as building blocks for the construction of nanodevices, such as biomolecular sensors and gene/drug delivery systems .
Eigenschaften
IUPAC Name |
(2R,3R,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O4Si/c1-12(2,3)17(4,5)16-8-10-11(14)9(13)6-7-15-10/h6-7,9-11,13-14H,8H2,1-5H3/t9-,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSBQWOHQIVUQQ-GMTAPVOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H]([C@@H](C=CO1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20517281 | |
| Record name | 2,6-Anhydro-1-O-[tert-butyl(dimethyl)silyl]-5-deoxy-D-arabino-hex-5-enitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20517281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
124751-19-5 | |
| Record name | 2,6-Anhydro-1-O-[tert-butyl(dimethyl)silyl]-5-deoxy-D-arabino-hex-5-enitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20517281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI)](/img/structure/B47712.png)
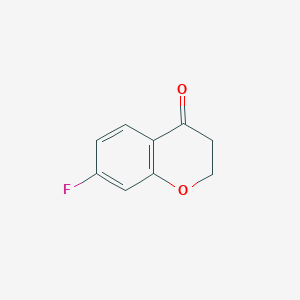
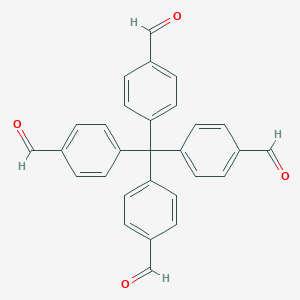
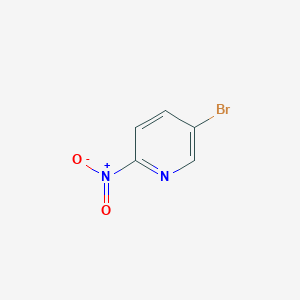



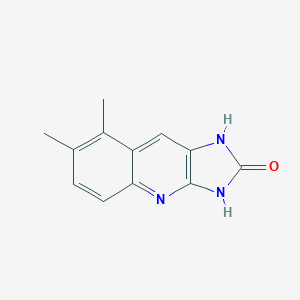

![3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride](/img/structure/B47730.png)



